
5-(4-chlorophenyl)sulfanylpyridin-2-amine
概要
説明
5-(4-chlorophenyl)sulfanylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a 4-chlorophenylsulfanyl group at the 5-position and an amine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfanylpyridin-2-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with a 4-chlorophenylsulfanyl group. One common method involves the reaction of 2-aminopyridine with 4-chlorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)sulfanylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Acylated or alkylated derivatives
科学的研究の応用
5-(4-chlorophenyl)sulfanylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(4-chlorophenyl)sulfanylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amine groups can form hydrogen bonds or participate in other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-(4-bromophenyl)sulfanylpyridin-2-amine
- 5-(4-methylphenyl)sulfanylpyridin-2-amine
- 5-(4-fluorophenyl)sulfanylpyridin-2-amine
Uniqueness
5-(4-chlorophenyl)sulfanylpyridin-2-amine is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct electronic and steric properties compared to other substituents. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity.
特性
CAS番号 |
64064-93-3 |
|---|---|
分子式 |
C11H9ClN2S |
分子量 |
236.72 g/mol |
IUPAC名 |
5-(4-chlorophenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2S/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) |
InChIキー |
DJVNPCJPJPNGGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SC2=CN=C(C=C2)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














